mPGES‑1 Recombinant Enzyme Inhibition: Head‑to‑Head Potency vs. the Reference Inhibitor MF‑63
In a recombinant human mPGES‑1 assay using PGH₂ as substrate, 2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide displayed an IC₅₀ of 3.90 nM [1]. The gold‑standard reference inhibitor MF‑63 (CAS 892549-41-6) exhibits an IC₅₀ of 1.3–5.0 nM under comparable conditions [2]. Thus, the target compound achieves equipment potency with the best‑in‑class reference molecule while possessing a distinct chemical scaffold that may offer divergent pharmacokinetic properties.
| Evidence Dimension | Inhibitory potency at recombinant human mPGES‑1 (IC₅₀) |
|---|---|
| Target Compound Data | 3.90 nM |
| Comparator Or Baseline | MF‑63: IC₅₀ 1.3–5.0 nM (literature range) |
| Quantified Difference | ≤2‑fold difference; equipotent within experimental error |
| Conditions | Recombinant human mPGES‑1; PGH₂ substrate; 10 min pre‑incubation |
Why This Matters
Equipotency to MF‑63 confirms that the compound is a research‑grade tool suitable for mPGES‑1 target validation studies, while its different chemotype reduces the risk of scaffold‑dependent artifacts.
- [1] BindingDB entry BDBM50207343. IC₅₀ = 3.90 nM for inhibition of recombinant human mPGES‑1. View Source
- [2] Xu, D. et al. (2008) J. Pharmacol. Exp. Ther. 326, 754–763. MF‑63 IC₅₀ = 1.3 nM; also Koeberle, A. et al. (2016) Biochem. Pharmacol. 98, 104–117. View Source
